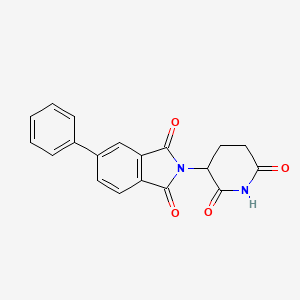
2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione is a compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is known for its potential therapeutic applications, particularly in the modulation of protein degradation pathways. It is structurally related to thalidomide and its analogs, which are known for their immunomodulatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione typically involves several steps, including the formation of the piperidinyl and isoindoline rings. One common method involves the coupling of a glutamine ester with an optionally substituted 2-haloalkylbenzoate, followed by cyclization and optional transformation of benzo substituents . Another method involves the use of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, which undergoes substitution, click reaction, and addition reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are designed to be scalable and cost-effective, making use of readily available reagents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of derivatives.
Click Reactions: Utilized for the rapid assembly of complex molecules.
Addition Reactions: Important for modifying the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated benzoates, glutamine esters, and various catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of the parent compound, which can have enhanced biological activity or improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in protein degradation pathways.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione involves the modulation of protein degradation pathways. It acts as a ligand for cereblon, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins . This mechanism is similar to that of thalidomide and its analogs, which are known for their immunomodulatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: Known for its immunomodulatory properties but has significant side effects.
Lenalidomide: A more potent and safer analog of thalidomide with fewer adverse effects.
Pomalidomide: Another analog with enhanced efficacy and reduced toxicity.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione is unique due to its specific structural modifications, which confer distinct biological activities and improved pharmacokinetic properties compared to its analogs .
This compound continues to be a subject of extensive research, with ongoing studies aimed at uncovering its full therapeutic potential and optimizing its use in various applications.
Eigenschaften
Molekularformel |
C19H14N2O4 |
|---|---|
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C19H14N2O4/c22-16-9-8-15(17(23)20-16)21-18(24)13-7-6-12(10-14(13)19(21)25)11-4-2-1-3-5-11/h1-7,10,15H,8-9H2,(H,20,22,23) |
InChI-Schlüssel |
YKPRLSWMWNNOOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
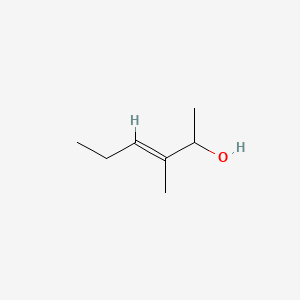
![2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13105395.png)

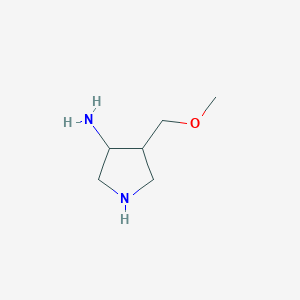


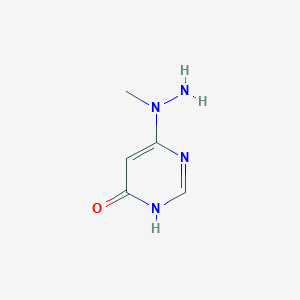
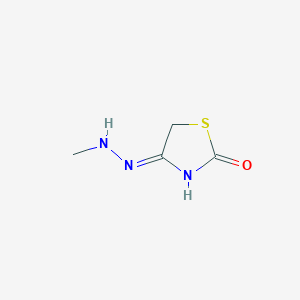



![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105438.png)
